molecular formula C7H11N3O4 B1676599 Misonidazole CAS No. 13551-87-6

Misonidazole

Cat. No.: B1676599
CAS No.: 13551-87-6
M. Wt: 201.18 g/mol
InChI Key: OBBCSXFCDPPXOL-UHFFFAOYSA-N
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Description

Misonidazole is a nitroimidazole compound known for its radiosensitizing and antineoplastic properties. It has been extensively studied for its ability to sensitize hypoxic tumor cells to the cytotoxic effects of ionizing radiation. This compound is particularly significant in the field of oncology, where it has been used to enhance the effectiveness of radiation therapy in treating resistant hypoxic tumors .

Mechanism of Action

Target of Action

Misonidazole, a nitroimidazole derivative, is primarily targeted towards hypoxic tumor cells . Hypoxic cells are often resistant to radiation therapy, and this compound acts as a radiosensitizer, making these cells more susceptible to treatment .

Mode of Action

This compound’s mode of action is believed to involve metabolic reduction . Under hypoxic conditions, this compound is metabolically reduced to reactive intermediates capable of binding with a variety of intracellular molecules . This process is thought to be crucial for the drug’s radiosensitizing effect .

Biochemical Pathways

It is known that the drug’s hypoxic toxicity and binding require metabolic reduction . This process is influenced by glucose, a major substrate for the supply of NADPH through the hexose monophosphate pathway (HMP) .

Pharmacokinetics

One study found that treatment with dexamethasone resulted in a 25% reduction in this compound’s plasma elimination half-life, a 24% reduction in plasma auc (area under the curve), and a 38% increase in 24-hour urinary excretion . These changes suggest that the drug’s bioavailability and elimination can be influenced by other medications.

Result of Action

The primary result of this compound’s action is the sensitization of hypoxic tumor cells to radiation therapy . By binding to various intracellular molecules, this compound induces the formation of free radicals and depletes radioprotective thiols . This enhances the cytotoxic effects of ionizing radiation on the tumor cells .

Action Environment

The action of this compound can be influenced by the environment in which it is administered. For instance, the reactivity of this compound with low-energy electrons in a water environment has been studied . The environment was modeled by sequential hydration of this compound clusters in vacuum, and the results suggested that the drug’s reactivity could be affected by such environmental factors .

Biochemical Analysis

Biochemical Properties

Misonidazole interacts with various enzymes and proteins. It is known to interact with superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX), major antioxidant enzymes in animals . This compound’s interaction with these enzymes is crucial for its function, as it induces the formation of free radicals .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It sensitizes hypoxic cells to the cytotoxic effects of ionizing radiation . The “pre-incubation” effect of this compound, where the sensitiser-enhancement ratio (SER) is increased following prolonged exposure of cells in hypoxia to this compound, has been demonstrated . It also induces depletion of cellular GSH .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It captures low energy electrons to form the non-decomposed molecular anion . Additionally, it is postulated that nitroreduction and binding of the nitroreduction products to macromolecules is a probable mechanism for the mutagenic and cytotoxic properties of this compound .

Temporal Effects in Laboratory Settings

Over time, changes in the effects of this compound have been observed in laboratory settings. The “pre-incubation” effect of this compound increases following prolonged exposure of cells in hypoxia to this compound . There is also a reduction in this compound plasma elimination half-life and an increase in 24h urinary excretion after treatment with dexamethasone .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to interact with the hexose monophosphate pathway (HMP), a major pathway for the supply of reducing equivalents . The influence of glucose on the toxicity and binding of this compound has been studied, indicating that glucose concentrations lower than 5 mm can decrease the HMP rate and the toxicity and binding of this compound to hypoxic cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Studies have shown that this compound accumulates in various tissues, including the liver .

Subcellular Localization

It is known that this compound can penetrate various compartments of the cell due to its small size and lipophilic nature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Misonidazole can be synthesized through various methods. One common approach involves the reaction of 2-nitroimidazole with epichlorohydrin, followed by methanolysis to yield this compound. The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like methanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Misonidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Misonidazole’s unique properties and extensive research applications make it a valuable compound in the fields of chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBCSXFCDPPXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN1C=CN=C1[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864420
Record name 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol
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Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water 8 (mg/mL), Methanol 70 (mg/mL), Ethanol 10 (mg/mL), Chloroform 10 (mg/mL), Acetone 50 (mg/mL), Ethyl acetate 8 (mg/mL), Dimethylsulfoxide > 100 (mg/mL), Trifluoroethanol > 100 (mg/mL)
Record name MISONIDAZOLE
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CAS No.

13551-87-6, 95120-44-8
Record name Misonidazole
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Record name Misonidazole [USAN:INN:BAN]
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Record name (+-)-Misonidazole
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Record name Misonidazole
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Record name Misonidazole
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261037
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Record name 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol
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Record name Misonidazole
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Record name MISONIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Misonidazole exert its radiosensitizing effect on hypoxic cells?

A1: this compound selectively sensitizes hypoxic cells to ionizing radiation. Under hypoxic conditions, this compound undergoes reductive metabolism, forming reactive intermediates that cause DNA damage. [] This damage is more extensive and difficult for hypoxic cells to repair compared to aerobic cells, ultimately leading to enhanced cell death.

Q2: Does this compound affect normal, well-oxygenated cells?

A2: While this compound primarily targets hypoxic cells, it can still exhibit some toxicity towards normal cells, albeit at a much lower level. [] This is because the drug can undergo some degree of metabolism even under normoxic conditions.

Q3: What are the downstream effects of this compound-induced DNA damage in hypoxic cells?

A3: The DNA damage induced by this compound's reactive metabolites in hypoxic cells can lead to a variety of consequences, including cell cycle arrest, apoptosis, and ultimately, cell death. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C7H11N3O4 and a molecular weight of 201.19 g/mol.

Q5: How does the structure of this compound contribute to its radiosensitizing activity?

A5: The key structural features of this compound that contribute to its activity include the 2-nitroimidazole ring, responsible for its electron affinity and selective metabolism in hypoxic cells, and the side chain, influencing its lipophilicity and pharmacokinetic properties. [, , ]

Q6: Have any structural modifications of this compound been explored to improve its efficacy or reduce toxicity?

A6: Yes, several analogs of this compound have been synthesized and evaluated, such as desmethylthis compound, SR-2508, and Ro 07-0741. [] These modifications aimed to improve potency, pharmacokinetic properties, or reduce toxicity.

Q7: What are the common formulation strategies used for this compound?

A7: this compound has been formulated for both oral and intravenous administration. [] Specific formulations aim to optimize its solubility, stability, and bioavailability.

Q8: What is the typical pharmacokinetic profile of this compound in animal models and humans?

A8: this compound exhibits a relatively short half-life in plasma, ranging from approximately 1-1.5 hours in mice to around 12 hours in humans. [, ] It demonstrates good tissue penetration, reaching therapeutic concentrations in various organs, including tumors. []

Q9: How does the route of administration affect this compound's pharmacokinetics?

A9: Studies show variations in this compound's pharmacokinetics depending on the route of administration. Oral administration results in lower peak plasma levels and a longer half-life compared to intravenous or intraperitoneal routes. []

Q10: What in vitro and in vivo models have been used to study the efficacy of this compound?

A10: The efficacy of this compound has been extensively investigated in various in vitro and in vivo models, including cell lines like EMT-6, V79, and HeLa cells, as well as murine tumor models such as the KHT sarcoma and mammary carcinomas. [, , , , , , ]

Q11: Has this compound demonstrated efficacy in clinical trials for cancer treatment?

A11: While preclinical studies showed promising results, clinical trials with this compound as a radiosensitizer have yielded mixed results. [, ] Some studies showed modest improvements in tumor control, while others failed to demonstrate significant benefits.

Q12: What are the major concerns regarding the toxicity of this compound?

A12: The primary dose-limiting toxicity of this compound is peripheral neuropathy, which can be dose-limiting and irreversible in some cases. [] Other side effects include gastrointestinal disturbances and neurotoxicity. [, ]

Q13: Have any specific drug delivery strategies been explored to improve the targeting of this compound to hypoxic tumor regions?

A13: While the provided research doesn't delve into specific drug delivery strategies for this compound, researchers are constantly exploring new approaches to enhance drug delivery to tumor tissues, including nanocarriers and antibody-drug conjugates. []

Q14: Can this compound be used as a biomarker for hypoxia in tumors?

A14: Research suggests that this compound and its analogs, particularly when radiolabeled, hold potential as biomarkers for imaging and detecting tumor hypoxia. [, , ] This is due to their preferential binding and accumulation in hypoxic regions.

Q15: What analytical techniques have been employed to measure this compound concentrations in biological samples?

A15: Various analytical methods have been used to quantify this compound in biological samples, including high-performance liquid chromatography (HPLC), liquid scintillation counting, and polarography. [, , ]

Q16: Are there any alternative compounds with similar mechanisms of action to this compound being investigated as potential radiosensitizers?

A16: Research continues to explore new and improved radiosensitizers with enhanced efficacy and reduced toxicity compared to this compound. [] These newer agents often target different aspects of the DNA damage response pathway in hypoxic cells.

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